molecular formula C70H107N19O19S B7910199 CID 16134523

CID 16134523

Cat. No.: B7910199
M. Wt: 1550.8 g/mol
InChI Key: FDPIMWZHGJNESB-VCSXYVMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

InChI

InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIMWZHGJNESB-VCSXYVMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H107N19O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of CID 16134523 would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Identifier Verification

The CID 16134523 does not align with any compound in the provided sources. For example:

  • CID 161863 corresponds to a polyacetylated diazonium salt with the formula C24H20N2O10\text{C}_{24}\text{H}_{20}\text{N}_{2}\text{O}_{10} .

  • CID 164825 (Tartrazine) is a trisodium salt of a synthetic azo dye .

Recommendation : Confirm the CID for accuracy, as typographical errors are common. Cross-reference identifiers via platforms like the EPA Chemicals Dashboard or PubChem.

Potential Data Gaps

The absence of CID 16134523 in the results suggests:

  • Novelty : The compound may be newly synthesized or not yet indexed in public databases.

  • Proprietary Status : It might be a proprietary chemical with restricted publication.

  • Mislabeling : The identifier could be from a non-PubChem registry (e.g., CAS or proprietary databases).

Alternative Research Strategies

If this compound is confirmed, consider:

  • Database Expansion : Query specialized repositories like Reaxys or SciFinder.

  • Synthetic Pathways : Analyze structurally similar compounds (e.g., diazonium salts or azo dyes ) to infer reactivity.

  • Experimental Validation : Perform lab studies on reaction mechanisms, kinetics, or catalytic behavior.

Limitations of Current Sources

The provided data focuses on:

  • Mechanistic Practice : General strategies for organic chemistry problem-solving .

  • Chemical Properties : Physical/chemical data for indexed CIDs (e.g., molecular weight, hydrogen bonding) .

No tables or reaction data directly relevant to this compound are available in these materials.

Scientific Research Applications

CID 16134523 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It may be used in biological assays to study its effects on cellular processes and pathways.

    Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: this compound may be used in industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of CID 16134523 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16134523, a comparative analysis is structured using methodologies from studies on structurally analogous compounds. Key parameters include physicochemical properties, structural motifs, and biological activities.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

Parameter This compound* Betulin (CID 72326) 3-O-Caffeoyl Betulin (CID 10153267) Oscillatoxin D (CID 101283546)
Molecular Formula Not Available C₃₀H₅₀O₂ C₃₅H₅₄O₅ C₄₄H₆₈O₁₄
Molecular Weight Not Available 442.73 g/mol 554.80 g/mol 853.00 g/mol
Log Po/w Not Available 8.5 (Predicted) 4.2 (Experimental) 3.8 (Predicted)
Solubility Not Available Insoluble in water Moderately soluble in DMSO Soluble in methanol
Biological Activity Hypothesized Antiviral, anti-inflammatory CYP450 inhibition Cytotoxic, marine toxin

*Note: Specific data for this compound are unavailable in the provided evidence.

Structural Comparison

  • Betulin Derivatives: Betulin (CID 72326) features a pentacyclic triterpenoid backbone, while its derivative, 3-O-caffeoyl betulin (CID 10153267), incorporates a caffeoyl moiety at the C-3 position, enhancing polarity and CYP450 inhibitory activity . This compound may share similar functionalization patterns, impacting solubility and target affinity.
  • Oscillatoxins : Oscillatoxin D (CID 101283546) contains a polyketide-lactone scaffold with multiple hydroxyl groups, contributing to its cytotoxicity . Structural overlays (as in Figure 8 of ) could highlight steric or electronic differences between this compound and these derivatives.

Research Findings and Gaps

Synthesis and Characterization : Analogous compounds like 3-O-caffeoyl betulin are synthesized via esterification under inert conditions (e.g., 100°C in 1-methylpyrrolidin-2-one) . Similar protocols may apply to this compound, though reaction yields and purity metrics remain undefined.

Biological Assays : For betulin derivatives, in vitro assays (e.g., enzyme inhibition, cytotoxicity) are standard . This compound’s activity against targets like P-gp or CYP450 enzymes warrants testing using methodologies from .

Data Limitations : The absence of explicit data for this compound in the provided evidence highlights the need for targeted studies to resolve its structure-activity relationships.

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